BenchChemオンラインストアへようこそ!

Cupiennin-1d*

Insecticidal activity Drosophila bioassay Cupiennin family comparison

Cupiennin-1d* (M-ctenitoxin-Cs1d; Cu-1d*) is a synthetic, C-terminally amidated 35-residue cationic antimicrobial peptide originally identified in the venom of the neotropical wandering spider Cupiennius salei. The peptide belongs to the cupiennin 1 family, which comprises four highly homologous members (1a, 1b, 1c, 1d) characterized by a hydrophobic N-terminal segment, a polar/charged C-terminus, and the absence of cysteine residues.

Molecular Formula
Molecular Weight
Cat. No. B1578346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCupiennin-1d*
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cupiennin-1d* Procurement Guide: Antimicrobial Peptide Identity, Source, and Physicochemical Baseline


Cupiennin-1d* (M-ctenitoxin-Cs1d; Cu-1d*) is a synthetic, C-terminally amidated 35-residue cationic antimicrobial peptide originally identified in the venom of the neotropical wandering spider Cupiennius salei [1]. The peptide belongs to the cupiennin 1 family, which comprises four highly homologous members (1a, 1b, 1c, 1d) characterized by a hydrophobic N-terminal segment, a polar/charged C-terminus, and the absence of cysteine residues [2]. Cupiennin-1d* is distinguished from its closest family member, cupiennin-1a*, by four amino acid substitutions (S4→A, V25→V, H33→Q, C-terminal Q→E) that modulate its hydrophobic/hydrophilic balance and net charge [2].

Why Cupiennin-1d* Cannot Be Substituted by Cupiennin-1a* or Other In-Class Peptides


Despite sharing 88.6% sequence identity with cupiennin-1a*, cupiennin-1d* exhibits distinct structure-activity relationships that preclude simple interchange. The four-residue divergence between 1d* and 1a* (positions 4, 25, 33, and C-terminus) alters the hydrophobic N-terminal chain segment that constitutes the major determinant of both antibacterial potency and hemolytic activity [1]. Truncation studies of cupiennin-1d* demonstrate that progressive deletion of the N-terminal hydrophobic pentapeptide (GFGSL) abolishes antimicrobial activity, confirming that even minor sequence variations in this region produce functionally non-equivalent peptides [1]. Furthermore, the polar C-terminus of cupiennin-1d* modulates electrostatic accumulation at negatively charged bacterial surfaces without affecting amphipathic secondary structure, a regulatory feature that differs subtly among cupiennin 1 variants and affects their differential activity profiles [1].

Cupiennin-1d* Quantitative Evidence Guide: Head-to-Head Antimicrobial, Hemolytic, and Insecticidal Differentiation Data


Cupiennin-1d* vs. Cupiennin-1a*: Insecticidal Potency (LD50) in Drosophila melanogaster

In a standardized Drosophila melanogaster injection bioassay, cupiennin-1d* exhibits an LD50 of 6.4 pmol/mg fly (95% CI: 5.4–7.6), demonstrating insecticidal potency comparable to cupiennin-1a* (LD50 5.9 pmol/mg; 95% CI: 4.2–8.3) but approximately 36% higher potency (lower LD50) than the less toxic cupiennin-1b* (LD50 4.7 pmol/mg; 95% CI: 3.9–5.7) [1]. When compared to other cupiennin family members, cupiennin-1d* maintains the highest insecticidal potency tier within the cupiennin 1 subfamily, significantly exceeding cupiennin 3a (LD50 18.7 pmol/mg) and cupiennin 6a (LD50 38.5 pmol/mg) [1].

Insecticidal activity Drosophila bioassay Cupiennin family comparison

Cupiennin-1d* Antibacterial MIC Spectrum Across Four Clinically Relevant Bacterial Strains

Cupiennin-1d* demonstrates broad-spectrum antibacterial activity with minimal inhibitory concentrations (MICs) in the submicromolar range against both Gram-negative and Gram-positive bacteria: Escherichia coli ATCC 25922 (MIC = 0.31–0.63 µM), Pseudomonas aeruginosa ATCC 27853 (MIC = 0.31–0.63 µM), Staphylococcus aureus ATCC 29213 (MIC = 0.31–0.63 µM), and Enterococcus faecalis ATCC 29212 (MIC = 1.25–2.50 µM) [1]. This MIC profile is consistent with the submicromolar potency reported for the broader cupiennin 1 family, where cupiennin 1a, 1d, and their synthetic counterparts all exhibit MICs in the submicromolar range [2]. The approximately 4-fold higher MIC for E. faecalis (1.25–2.50 µM) compared to other tested strains reveals a Gram-positive species-specific potency gradient that may inform target organism selection in experimental design [1].

Antibacterial activity MIC determination Gram-positive and Gram-negative bacteria

Cupiennin-1d Hemolytic Activity Relative to Melittin: Therapeutic Index Differentiation

The hemolytic activity of cupiennin-1d on human erythrocytes is 8- to 14-fold lower than that of melittin, the benchmark membranolytic peptide from bee venom [1]. This differential establishes a substantially wider therapeutic window for cupiennin-1d compared to melittin, as both peptides operate via membrane disruption but cupiennin-1d achieves antibacterial effects at concentrations that produce markedly less mammalian cell lysis. The N-terminal hydrophobic segment of cupiennin-1d* has been identified as the primary determinant of both antibacterial and hemolytic activity; specifically, truncation of the N-terminal pentapeptide GFGSL reduces hemolysis while simultaneously abolishing antibacterial activity [2], indicating that the structural features governing these two activities are coupled but the potency ratio favors antibacterial selectivity over hemolysis when compared to melittin.

Hemolytic activity Therapeutic index Melittin comparison

Cupiennin-1d* N-Terminal Truncation SAR: Differential Activity Loss vs. Full-Length Peptide

Systematic truncation of cupiennin-1d* revealed that deletion of the N-terminal hydrophobic pentapeptide GFGSL abolishes growth-inhibiting activity against both Gram-negative and Gram-positive bacteria, confirming that the N-terminus contains the major determinants of antibacterial activity [1]. In parallel, the same truncation eliminates lytic activity against human red blood cells. In contrast, modification of the polar C-terminus modulates peptide accumulation at negatively charged cell surfaces via electrostatic interactions but has no significant effect on the peptide's amphipathic secondary structure [1]. This structure-activity relationship (SAR) is specific to cupiennin-1d* and provides a rational basis for analog design: the N-terminal hydrophobic segment (residues 1–5) is essential for activity, while the C-terminal polar region (residues 25–35) offers a modulatable handle for tuning bacterial versus mammalian membrane selectivity without compromising the α-helical fold [1].

Structure-activity relationship N-terminal truncation Antibacterial and hemolytic activity

Cupiennin-1d* Sequence-Level Differentiation from Cupiennin-1a* and 1b*: Physicochemical Property Comparison

At the sequence level, cupiennin-1d* (GFGSLFKFLAKKVAKTVAKQAAKQGAKYVANKHMQ) differs from cupiennin-1a* (GFGALFKFLAKKVAKTVAKQAAKQGAKYVVNKQME) at four positions: S4 vs. A4, V25 vs. V25, H33 vs. Q33, and the C-terminal residue (Q vs. E) [1]. These substitutions produce measurable differences in physicochemical properties: cupiennin-1d* has a calculated net charge of +9 at physiological pH versus +8 for cupiennin-1a*, and a molecular mass of 3795.55 Da versus 3798.63 Da for 1a [2]. The substitution of glutamine (Q) for glutamic acid (E) at the C-terminus in 1d* relative to 1a* is particularly significant, as the amidated C-terminal glutamate in 1a provides a different charge distribution that affects electrostatic interactions with negatively charged bacterial membranes [1]. Cupiennin-1b* differs from 1d* at positions 25 (I vs. V) and the C-terminus (E vs. Q), with a molecular mass of 3800.25 Da [2].

Sequence alignment Physicochemical properties Cupiennin family differentiation

Cupiennin-1d* Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Insecticidal Bioassay Development: Cupiennin-1d* as a High-Potency Positive Control for Drosophila and Agricultural Pest Screening

With an LD50 of 6.4 pmol/mg fly in Drosophila melanogaster—the highest insecticidal potency tier within the cupiennin 1 subfamily [1]—cupiennin-1d* is ideally suited as a standardized positive control for insecticidal bioassay development. Its defined 95% confidence interval (5.4–7.6 pmol/mg) enables rigorous inter-laboratory calibration and benchmarking of novel insecticidal peptides or small molecules. The peptide's membranolytic mechanism, which does not require stereospecific receptor binding, makes it broadly applicable across diverse insect species beyond Drosophila.

Antimicrobial Susceptibility Testing: Cupiennin-1d* as a Broad-Spectrum Reference Compound with Quantified Strain-Specific Potency

Cupiennin-1d* demonstrates consistent submicromolar MICs (0.31–0.63 µM) against E. coli, P. aeruginosa, and S. aureus, with a defined potency reduction for E. faecalis (1.25–2.50 µM) [1]. This well-characterized, strain-resolved potency profile makes cupiennin-1d* an excellent reference compound for antimicrobial susceptibility testing (AST) panels, particularly in screening campaigns where membranolytic activity must be distinguished from target-specific mechanisms. Researchers can use the 4-fold potency differential between E. faecalis and other strains as an internal quality control metric for peptide integrity and assay reproducibility.

Structure-Activity Relationship (SAR) Studies: Cupiennin-1d* as a Defined Scaffold for N-Terminal and C-Terminal Engineering

The cupiennin-1d* truncation SAR—where N-terminal deletion abolishes all activity while C-terminal modification modulates electrostatic surface accumulation without disrupting secondary structure [1]—establishes this peptide as an optimal scaffold for rational peptide engineering. Researchers developing hybrid antimicrobial peptides or peptide-drug conjugates can exploit the modular design of cupiennin-1d*: fuse functional cargo to the modulatable C-terminal region while preserving the essential N-terminal hydrophobic core (residues 1–5) required for membrane insertion and lysis.

Therapeutic Index Optimization: Cupiennin-1d* as a Melittin-Alternative Lead with 8–14× Improved Hemolytic Safety Margin

For preclinical antimicrobial development programs requiring membranolytic peptides with reduced mammalian cytotoxicity, cupiennin-1d* offers a quantifiable 8- to 14-fold improvement in hemolytic selectivity compared to melittin [1]. This therapeutic window advantage is directly relevant to topical anti-infective formulations, wound care products, and implant coatings where localized antimicrobial activity must be balanced against host tissue compatibility. The SAR data further indicate that C-terminal modifications can tune selectivity without sacrificing potency [2], providing a rational path for lead optimization.

Quote Request

Request a Quote for Cupiennin-1d*

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.